molecular formula C7H4O4 B1447122 4H,6H,7H-furo[3,2-c]pyran-4,6-dione CAS No. 1620989-26-5

4H,6H,7H-furo[3,2-c]pyran-4,6-dione

Cat. No. B1447122
CAS RN: 1620989-26-5
M. Wt: 152.1 g/mol
InChI Key: OUIPEKSWVBEWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4H,6H,7H-furo[3,2-c]pyran-4,6-dione” is a chemical compound with the CAS Number: 1620989-26-5 . It has a molecular weight of 152.11 . The IUPAC name for this compound is 4H-furo[3,2-c]pyran-4,6(7H)-dione . The InChI code for this compound is 1S/C7H4O4/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-2H,3H2 .


Molecular Structure Analysis

The molecular structure of “4H,6H,7H-furo[3,2-c]pyran-4,6-dione” can be represented by the InChI code 1S/C7H4O4/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-2H,3H2 . This indicates that the compound consists of 7 carbon atoms, 4 hydrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

“4H,6H,7H-furo[3,2-c]pyran-4,6-dione” is a powder . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Antibiotic Applications

The pyran derivatives, including 4H,6H,7H-furo[3,2-c]pyran-4,6-dione , have been studied for their antibiotic properties. These compounds can be synthesized using a multicomponent reaction (MCR) approach, which is favored for its high efficiency and green chemistry principles . The antibiotic potential of these derivatives makes them valuable in the development of new treatments for bacterial infections.

Anti-inflammatory and Anti-malarial Properties

These compounds also exhibit anti-inflammatory and anti-malarial properties, making them significant in the pharmaceutical industry for the development of drugs to treat conditions like malaria and chronic inflammation . Research in this area focuses on enhancing the efficacy and reducing the side effects of existing medications.

Antimicrobial and Antiviral Research

In the field of antimicrobial and antiviral research, 4H,6H,7H-furo[3,2-c]pyran-4,6-dione derivatives are explored for their potential to inhibit the growth of various pathogens. This research is crucial in the era of increasing antibiotic resistance .

Anti-diabetic and Anti-tumor Studies

The anti-diabetic and anti-tumor activities of pyran derivatives are being actively researched. These studies aim to understand the mechanisms through which these compounds affect cancerous cells and blood sugar levels, contributing to the development of new therapies .

Agricultural Applications: Herbicidal and Insecticidal

In agriculture, the herbicidal and insecticidal properties of pyran derivatives are of great interest. These compounds could provide more environmentally friendly alternatives to traditional pesticides and herbicides, helping to protect crops while reducing ecological impact .

Synthetic Chemistry: Organic Precursors

Finally, in synthetic chemistry, these heterocycles serve as organic precursors. They contribute to the field by enabling the synthesis of complex molecules, which can have various applications in material science, medicinal chemistry, and more .

Safety And Hazards

The safety information available indicates that “4H,6H,7H-furo[3,2-c]pyran-4,6-dione” has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7H-furo[3,2-c]pyran-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O4/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIPEKSWVBEWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CO2)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H,6H,7H-furo[3,2-c]pyran-4,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H,6H,7H-furo[3,2-c]pyran-4,6-dione
Reactant of Route 2
Reactant of Route 2
4H,6H,7H-furo[3,2-c]pyran-4,6-dione
Reactant of Route 3
4H,6H,7H-furo[3,2-c]pyran-4,6-dione
Reactant of Route 4
4H,6H,7H-furo[3,2-c]pyran-4,6-dione
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4H,6H,7H-furo[3,2-c]pyran-4,6-dione
Reactant of Route 6
4H,6H,7H-furo[3,2-c]pyran-4,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.